REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.[OH2:6].[O:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1>[Cr]([O-])([O-])=O.[Cu+2].C(O)CCC>[C:5]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4]1.[O:7]1[CH:8]=[CH:9][CH2:10][CH2:11]1.[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[OH:6][CH2:5][CH2:4][CH2:3][CH:2]=[O:1] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr](=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Cu
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Cr2O3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
BaO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.[OH2:6].[O:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1>[Cr]([O-])([O-])=O.[Cu+2].C(O)CCC>[C:5]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4]1.[O:7]1[CH:8]=[CH:9][CH2:10][CH2:11]1.[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[OH:6][CH2:5][CH2:4][CH2:3][CH:2]=[O:1] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr](=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Cu
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Cr2O3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
BaO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.[OH2:6].[O:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1>[Cr]([O-])([O-])=O.[Cu+2].C(O)CCC>[C:5]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4]1.[O:7]1[CH:8]=[CH:9][CH2:10][CH2:11]1.[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[OH:6][CH2:5][CH2:4][CH2:3][CH:2]=[O:1] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr](=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Cu
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Cr2O3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
BaO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1.[OH2:6].[O:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1>[Cr]([O-])([O-])=O.[Cu+2].C(O)CCC>[C:5]1(=[O:7])[O:1][CH2:2][CH2:3][CH2:4]1.[O:7]1[CH:8]=[CH:9][CH2:10][CH2:11]1.[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[OH:6][CH2:5][CH2:4][CH2:3][CH:2]=[O:1] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr](=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Cu
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Cr2O3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
BaO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |